

Therapeutic Potential of AMG 837 Sodium Salt: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AMG 837 sodium salt

Cat. No.: B10862298

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

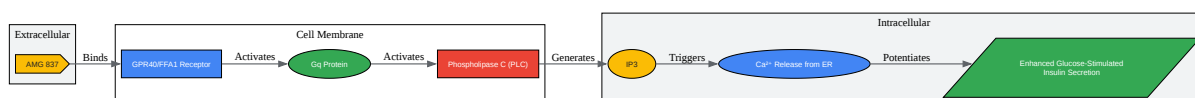
AMG 837 is a potent and orally bioavailable partial agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1).[1][2][3] Primarily investigated for the treatment of type 2 diabetes mellitus (T2DM), AMG 837 has demonstrated significant preclinical efficacy in enhancing glucose-stimulated insulin secretion (GSIS) and lowering blood glucose levels.[4][5] This technical guide provides a comprehensive overview of the therapeutic potential of **AMG 837 sodium salt**, detailing its mechanism of action, summarizing key preclinical data, outlining experimental protocols, and visualizing relevant biological pathways and workflows.

Introduction

The GPR40 receptor, predominantly expressed in pancreatic β -cells, has emerged as a promising therapeutic target for T2DM. Its activation by free fatty acids potentiates insulin secretion in a glucose-dependent manner, offering a potential advantage over traditional insulin secretagogues like sulfonylureas by minimizing the risk of hypoglycemia. AMG 837 was developed as a selective GPR40 agonist to harness this physiological mechanism for glycemic control. This document serves as a technical resource for professionals in the field of metabolic disease research and drug development, consolidating the available preclinical data on **AMG 837 sodium salt**.

Mechanism of Action

AMG 837 functions as a partial agonist at the GPR40 receptor. The binding of AMG 837 to GPR40 on pancreatic β -cells initiates a signaling cascade predominantly coupled through the G α_q subunit of the G protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The resulting increase in cytosolic Ca²⁺ concentration is a key signal for the potentiation of glucose-stimulated insulin secretion.



[Click to download full resolution via product page](#)

Caption: GPR40 Signaling Pathway Activated by AMG 837.

Preclinical Pharmacology

In Vitro Potency

AMG 837 has demonstrated potent activity in various in vitro assays, confirming its agonism at the GPR40 receptor and its effect on insulin secretion.

Assay Type	Cell Line/System	Species	Endpoint	EC50	Reference
Calcium Flux	CHO Cells	Human	Ca ²⁺ Mobilization	13.5 nM	
Calcium Flux	CHO Cells	Mouse	Ca ²⁺ Mobilization	22.6 nM	
Calcium Flux	CHO Cells	Rat	Ca ²⁺ Mobilization	31.7 nM	
Insulin Secretion	Isolated Pancreatic Islets	Mouse	Insulin Release	142 nM	
GPR40 Binding	Human FFA1 Receptor	Human	[³ H]AMG 837 Displacement	pIC ₅₀ = 8.13	

In Vivo Efficacy

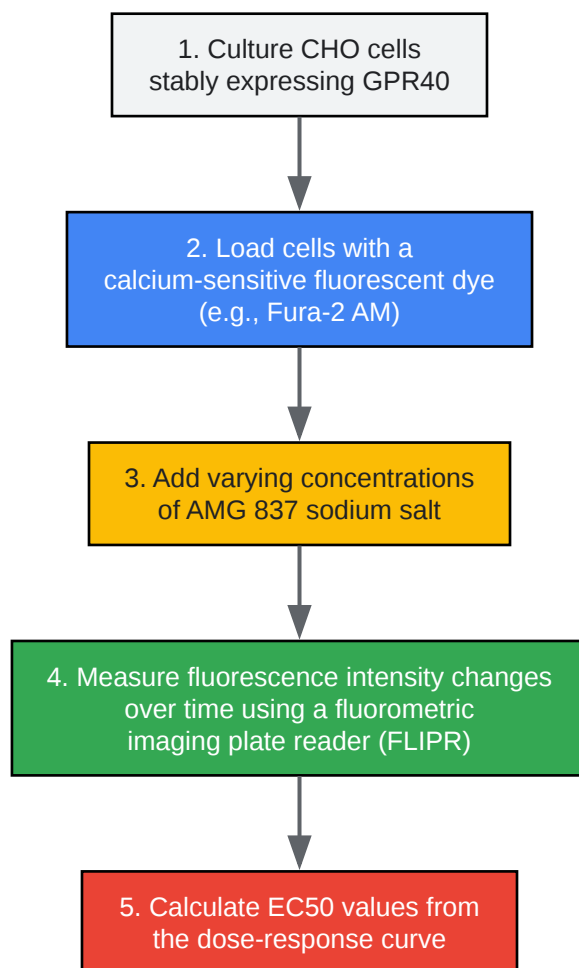
Preclinical studies in rodent models of both normal and diabetic physiology have shown the glucose-lowering effects of AMG 837.

Animal Model	Dosing Regimen	Key Findings	Reference
Normal Sprague-Dawley Rats	Single oral dose (0.03-0.3 mg/kg)	Dose-dependent improvement in glucose tolerance and enhanced insulin secretion.	
Zucker Fatty Rats	Single oral dose (0.3, 1, and 3 mg/kg)	Lowered glucose excursions and increased glucose-stimulated insulin secretion during glucose tolerance tests.	
Zucker Fatty Rats	Daily dosing for 21 days	Persistent improvement in glucose excursions.	

Experimental Protocols

In Vitro Calcium Flux Assay

This protocol outlines the general steps for assessing GPR40 activation by measuring intracellular calcium mobilization.



[Click to download full resolution via product page](#)

Caption: Workflow for In Vitro Calcium Flux Assay.

Methodology:

- Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human, mouse, or rat GPR40 receptor are cultured in appropriate media.
- Dye Loading: Cells are seeded into 96-well plates and incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) to allow for intracellular loading.
- Compound Preparation: A dilution series of **AMG 837 sodium salt** is prepared in a suitable buffer.

- **Assay Execution:** The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). Baseline fluorescence is measured before the automated addition of the AMG 837 dilution series.
- **Data Acquisition:** Fluorescence intensity is monitored in real-time to detect changes in intracellular calcium concentration upon compound addition.
- **Analysis:** The peak fluorescence response is plotted against the compound concentration, and the EC50 value is determined by fitting the data to a four-parameter logistic equation.

In Vivo Oral Glucose Tolerance Test (OGTT)

This protocol describes the general procedure for evaluating the effect of AMG 837 on glucose tolerance in rodents.

Methodology:

- **Animal Acclimation and Fasting:** Rodents (e.g., Sprague-Dawley or Zucker fatty rats) are fasted overnight to ensure a baseline glycemic state.
- **Compound Administration:** A single oral dose of **AMG 837 sodium salt** or vehicle is administered via gavage.
- **Baseline Blood Sampling:** A baseline blood sample is collected (typically from the tail vein) prior to the glucose challenge.
- **Glucose Challenge:** A bolus of glucose solution is administered orally or via intraperitoneal injection.
- **Serial Blood Sampling:** Blood samples are collected at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.
- **Biochemical Analysis:** Plasma glucose and insulin concentrations are measured for each time point.
- **Data Analysis:** The area under the curve (AUC) for glucose and insulin is calculated to assess the overall effect of AMG 837 on glucose disposal and insulin secretion. Statistical analysis is performed to compare the treatment groups to the vehicle control.

Clinical Development and Future Directions

AMG 837 was selected for clinical development for the treatment of type 2 diabetes. While preclinical data strongly supported its potential, information regarding the outcomes of clinical trials is not extensively available in the public domain. Another GPR40 agonist, TAK-875, reached Phase III clinical trials but was discontinued due to observations of liver toxicity, highlighting a potential challenge for this class of compounds. Future research in this area may focus on developing GPR40 agonists with an improved safety profile while retaining the beneficial glucose-lowering effects. The detailed understanding of the structure-activity relationships and signaling pathways of compounds like AMG 837 remains crucial for the design of next-generation therapies for T2DM.

Conclusion

AMG 837 sodium salt is a potent GPR40 agonist with a well-characterized preclinical profile demonstrating its ability to enhance glucose-stimulated insulin secretion and improve glycemic control in rodent models. Its glucose-dependent mechanism of action presents a theoretical advantage in minimizing hypoglycemia risk. The comprehensive in vitro and in vivo data summarized in this guide underscore the therapeutic rationale for targeting GPR40 in the management of type 2 diabetes. While the clinical development path of AMG 837 is not fully clear, the foundational research on this compound provides valuable insights for the ongoing development of novel therapeutics for metabolic diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. allgenbio.com [allgenbio.com]
- 3. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.plos.org [journals.plos.org]
- 5. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Therapeutic Potential of AMG 837 Sodium Salt: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10862298#what-is-the-therapeutic-potential-of-amg-837-sodium-salt]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com